2-Bromo-1-phenylethanol

Catalog No.
S663336
CAS No.
2425-28-7
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-phenylethanol

CAS Number

2425-28-7

Product Name

2-Bromo-1-phenylethanol

IUPAC Name

2-bromo-1-phenylethanol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2

InChI Key

DAHHEUQBMDBSLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CBr)O

Canonical SMILES

C1=CC=C(C=C1)C(CBr)O

2-Bromo-1-phenylethanol is an organic compound with the molecular formula C₈H₉BrO. It features a bromine atom attached to the second carbon of a phenylethanol structure, which includes a hydroxyl group (alcohol) and a phenyl ring. This combination contributes to its unique chemical properties and reactivity. The compound exists as a chiral molecule, with the potential for optical activity, making it significant in various chemical applications and research contexts.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions. For example:
    C6H5CH2CH2Br+NaOHC6H5CH2CH2OH+NaBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br}+\text{NaOH}\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH}+\text{NaBr}
  • Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using agents like chromium trioxide or pyridinium chlorochromate .
  • Reduction Reactions: It can be reduced to yield 1-phenylethanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The biological activity of 2-bromo-1-phenylethanol is linked to its chiral nature, which allows it to interact with biological systems, potentially influencing enzyme activity and receptor interactions. Studies have indicated that derivatives of this compound may exhibit antimicrobial properties, although specific biological assays are required to confirm these effects .

Several methods exist for synthesizing 2-bromo-1-phenylethanol:

  • Bromination of Phenylethanol: This method involves treating phenylethanol with hydrogen bromide or brominating agents like phosphorus tribromide under controlled conditions:
    C6H5CH2CH2OH+HBrC6H5CH2CH2Br+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH}+\text{HBr}\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br}+\text{H}_2\text{O}
  • Asymmetric Synthesis: In industrial contexts, enantioselective catalysts are employed to produce high-purity enantiomers of the compound through asymmetric synthesis techniques .

2-Bromo-1-phenylethanol is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chiral Reagent: Its chiral nature makes it valuable in asymmetric synthesis, particularly in producing enantiomerically pure compounds.
  • Research Tool: The compound is used in studies involving nucleophilic substitution and reaction kinetics due to its unique reactivity profile .

Interaction studies involving 2-bromo-1-phenylethanol focus on its reactivity with different nucleophiles and its potential biological effects. Kinetic analyses have shown that the compound can enhance reaction rates when interacting with certain enzymes or nucleophiles, suggesting its utility in enzyme engineering and biocatalysis .

Several compounds share structural similarities with 2-bromo-1-phenylethanol, including:

Compound NameStructure FeaturesUnique Characteristics
1-PhenylethanolHydroxyl group on the first carbonNon-brominated version; lacks halogen reactivity
2-BromoacetophenoneBromine on the second carbon of acetophenoneHas a carbonyl group; different reactivity profile
PhenylpropanolHydroxyl group on a propyl chainLonger aliphatic chain; different physical properties

These compounds differ primarily in their functional groups and structural arrangements, which influence their reactivity and applications in synthetic chemistry .

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2425-28-7

Dates

Modify: 2023-08-15

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